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Compound of Interest

Compound Name: 2-(4-fluorophenyl)quinolin-7-amine

Cat. No.: B6343365

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)quinolin-7-
amine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug
discovery. The quinoline scaffold is a privileged structure, forming the core of numerous
biologically active molecules. The introduction of a fluorophenyl group at the 2-position and an
amine group at the 7-position suggests potential for this molecule to interact with various
biological targets, making it a candidate for further investigation in drug development programs.
This document outlines its chemical identity, representative synthesis and characterization
data, and its potential biological context, with a focus on signaling pathways relevant to cancer
research.

Chemical Identity

o |[UPAC Name: 2-(4-fluorophenyl)quinolin-7-amine

Synonyms: 7-Amino-2-(4-fluorophenyl)quinoline

CAS Number: 1092773-05-4

Molecular Formula: CisHi11FN2

Molecular Weight: 238.26 g/mol

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b6343365?utm_src=pdf-interest
https://www.benchchem.com/product/b6343365?utm_src=pdf-body
https://www.benchchem.com/product/b6343365?utm_src=pdf-body
https://www.benchchem.com/product/b6343365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6343365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Chemical Structure:

Representative Physicochemical and Spectroscopic
Data

Due to the limited availability of published experimental data for 2-(4-fluorophenyl)quinolin-7-
amine, the following table summarizes representative data for the closely related analog, 2-
phenylquinoline. This information is provided to give an indication of the expected
physicochemical and spectroscopic properties.

Representative Value (for 2-

Parameter
phenylquinoline)
Physical State Solid
Melting Point 84-86 °C
H NMR (CDCls, ppm) 6 8.20-7.30 (m, 11H, Ar-H)

0 157.4,148.3, 139.7, 136.6, 129.8, 129.5,

13C NMR (CDCls, ppm
( ppm) 129.3, 128.8, 127.5, 127.4, 127.2, 126.3, 119.0

Mass Spectrometry (EI) m/z 205 (M*)[1]

Infrared (KBr, cm~1) 3050, 1615, 1580, 1550, 1490, 760, 690

Disclaimer: The data presented in this table is for the related compound 2-phenylquinoline and
should be used for estimation purposes only.

Experimental Protocols: Representative Synthesis

A plausible and widely used method for the synthesis of 2-arylquinolines is the Friedlander
annulation.[2][3][4][5] This method involves the condensation of a 2-aminoaryl aldehyde or
ketone with a compound containing a reactive a-methylene group. For the synthesis of 2-(4-
fluorophenyl)quinolin-7-amine, a multi-step approach starting with a suitable nitroaniline is a

common strategy.

Representative Multi-Step Synthesis:
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o Step 1: Friedlander Annulation to form the 7-nitroquinoline intermediate.

o Reaction: Condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-
one.

o Reagents and Conditions:

2-amino-4-nitrobenzaldehyde (1 equivalent)

1-(4-fluorophenyl)ethan-1-one (1.1 equivalents)

Base catalyst (e.g., sodium hydroxide or potassium hydroxide) in a solvent such as
ethanol.

The reaction mixture is typically heated under reflux for several hours.

o Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-
(4-fluorophenyl)-7-nitroquinoline, is collected by filtration, washed with cold ethanol, and
dried.

e Step 2: Reduction of the nitro group to an amine.

o Reaction: Reduction of 2-(4-fluorophenyl)-7-nitroquinoline to 2-(4-fluorophenyl)quinolin-
7-amine.

o Reagents and Conditions:
» 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent)

» Reducing agent such as tin(ll) chloride (SnClz:2H20) in a solvent like ethanol or ethyl
acetate, often with the addition of concentrated hydrochloric acid.

» The reaction is typically stirred at an elevated temperature until the starting material is
consumed (monitored by TLC).

o Work-up: The reaction mixture is cooled and made basic with an agqueous solution of
sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic
solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried
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over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the
crude product. The product can be further purified by column chromatography or
recrystallization.

Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many
exhibiting a broad range of biological activities, including anticancer, antimalarial, and
antimicrobial properties. In the context of oncology, numerous 2-arylquinoline derivatives have
been investigated for their potential as anticancer agents.[6] These compounds often exert their
effects by inhibiting key enzymes involved in cancer cell signaling, such as protein kinases.

A critical signaling pathway that is frequently dysregulated in various cancers is the
PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth,
proliferation, survival, and angiogenesis. Many quinoline-based molecules have been designed
as inhibitors of key kinases within this pathway, such as PI3K and mTOR. The inhibition of this
pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of
inhibition by quinoline-based compounds.
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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline
derivatives.

Conclusion

2-(4-fluorophenyl)quinolin-7-amine is a molecule with significant potential for further
investigation in the field of drug discovery, particularly in oncology. Its structural features are
common to many known kinase inhibitors. While specific experimental data for this compound
is not widely available, this guide provides a framework for its synthesis and characterization
based on established chemical principles and data from closely related analogs. Further
research into the biological activity of 2-(4-fluorophenyl)quinolin-7-amine is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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